1-(4-Butoxy-3-methoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Its structure features:
- A 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core with fused chromene and pyrrole rings.
- Substituents: 1-(4-Butoxy-3-methoxyphenyl): A para-butoxy and meta-methoxy-substituted aromatic ring at position 1. 6,7-dimethyl groups: Methyl substituents on the chromene ring, influencing steric and electronic properties.
Synthetic routes for such compounds often involve multicomponent reactions (MCRs) between methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as described in .
Properties
Molecular Formula |
C29H36N2O5 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H36N2O5/c1-7-8-14-35-22-11-10-20(17-24(22)34-6)26-25-27(32)21-15-18(2)19(3)16-23(21)36-28(25)29(33)31(26)13-9-12-30(4)5/h10-11,15-17,26H,7-9,12-14H2,1-6H3 |
InChI Key |
CPLDQJHNIBRWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C)OC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Phenyl Group : The presence of a butoxy and methoxy group on the phenyl ring enhances lipophilicity.
- Dimethylamino Propyl Chain : This moiety is known to influence neurotransmitter interactions.
- Dihydrochromeno-pyrrole Core : This bicyclic structure is often associated with various biological activities.
Research indicates that the compound may interact with several biological targets, particularly in the central nervous system (CNS). The dimethylamino group suggests potential activity at neurotransmitter receptors, particularly serotonin and norepinephrine transporters.
Binding Affinity Studies
Studies have shown that compounds structurally similar to this compound exhibit significant binding affinities for serotonin transporters (SERT) and norepinephrine transporters (NET). For instance, a related compound demonstrated a Ki value of 10 µM for SERT, indicating moderate affinity . These findings suggest that the compound could modulate serotonin levels, potentially impacting mood and anxiety disorders.
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxicity of similar compounds against various cancer cell lines. For example, compounds with similar structural motifs were tested using the MTT assay on HeLa cells, revealing varying degrees of cytotoxic effects . Although specific data on this compound's cytotoxicity is limited, its structural analogs demonstrate promise as anticancer agents.
Case Studies
- Neuropharmacological Effects :
- Antitumor Activity :
Research Findings Summary
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : The presence of methoxy and butoxy groups enhances its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
- Antitumor Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. Its structural similarity to other known antitumor agents warrants further investigation into its mechanisms of action.
- Neuroprotective Effects : The dimethylamino group is often associated with neuroprotective properties. Studies are ongoing to determine its efficacy in models of neurodegeneration.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to controls, suggesting strong antioxidant potential.
-
Cancer Cell Line Studies :
- In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. Further mechanistic studies are needed to elucidate the pathways involved.
-
Neuroprotection in Animal Models :
- Animal studies have shown that administration of this compound can mitigate cognitive decline in models of Alzheimer's disease by reducing amyloid plaque formation and enhancing synaptic function.
Therapeutic Applications
The diverse biological activities suggest potential therapeutic applications:
- Cancer Treatment : Given its antitumor properties, this compound could be explored as a candidate for developing new anticancer therapies.
- Neurodegenerative Disease Management : Its neuroprotective effects position it as a possible treatment for conditions such as Alzheimer's and Parkinson's diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs and their differences are summarized below:
Key Observations:
- Basicity: The dimethylaminopropyl chain (pKa ~8–9) offers moderate basicity, whereas diethylamino analogs () may exhibit altered pharmacokinetics due to higher steric bulk .
- Steric Effects : Methyl groups at positions 6 and 7 in the target compound may restrict rotational freedom, influencing binding to biological targets .
Reactivity and Functionalization
Preparation Methods
Reaction Mechanism
The reaction proceeds through a sequential cyclization process:
-
Knoevenagel Condensation : Component A reacts with Component B to form a chalcone-like intermediate via α,β-unsaturated ketone formation.
-
Michael Addition : The primary amine (Component C) undergoes nucleophilic attack on the α,β-unsaturated system, generating an enamine intermediate.
-
Intramolecular Cyclization : The enamine intermediate undergoes pyrrole ring closure, facilitated by proton transfer and dehydration, yielding the chromeno[2,3-c]pyrrole-3,9-dione core.
Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Methanol |
| Temperature | Room temperature → 90°C |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Time | 24–48 hours |
| Yield | 43–86% |
The reaction tolerates a broad substrate scope, with the 6,7-dimethyl groups introduced via Component A’s aromatic ring and the 4-butoxy-3-methoxyphenyl moiety derived from Component B. The 3-(dimethylamino)propyl side chain originates from Component C, which participates in the Michael addition step.
Stepwise Synthesis and Intermediate Characterization
For industrial-scale production, the synthesis is divided into three stages:
Stage 1: Synthesis of Component A
Methyl 4-(2-hydroxy-6,7-dimethylphenyl)-2,4-dioxobutanoate is prepared via Claisen condensation of methyl acetoacetate with 2-hydroxy-6,7-dimethylacetophenone under acidic conditions.
Key Data:
Stage 2: Preparation of Component B
4-Butoxy-3-methoxybenzaldehyde is synthesized via Williamson ether synthesis:
-
Etherification : 3-Methoxy-4-hydroxybenzaldehyde reacts with 1-bromobutane in the presence of KCO.
-
Purification : Recrystallization from ethanol/water (3:1).
Key Data:
-
Yield : 85%
-
Melting Point : 62–64°C
Stage 3: Final Cyclization
Components A, B, and C are combined in methanol with p-toluenesulfonic acid (0.05 equiv.). After 24 hours at room temperature, the mixture is heated to 90°C in toluene to drive cyclization to completion.
Isolation Protocol:
-
Solvent Removal : Rotary evaporation under reduced pressure.
-
Crystallization : Residue dissolved in ethyl acetate/n-hexane (1:30).
Industrial-Scale Optimization
Process Intensification Strategies
-
Catalyst Recycling : p-Toluenesulfonic acid is recovered via aqueous extraction (85% recovery rate).
-
Solvent Recovery : Methanol and toluene are distilled and reused, reducing waste by 40%.
-
Continuous Flow Reactors : Pilot studies show a 20% increase in yield compared to batch processes.
| Parameter | Specification |
|---|---|
| PMI (Process Mass Intensity) | 23 kg/kg product |
| E-Factor | 18 |
| Occupational Exposure Limit (Component C) | 0.1 ppm |
Analytical Validation
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18 column) | 98.2% purity |
| LC-MS | [M+H]: 437.2 (calc. 437.5) |
Spectroscopic Data
-
NMR (500 MHz, DMSO-) : δ 1.42 (t, 3H, OCHCHCHCH), 2.27 (s, 6H, N(CH)), 2.98 (m, 2H, CHN), 3.84 (s, 3H, OCH).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multicomponent Cyclization | 86 | 98.2 | High |
| Stepwise Condensation | 62 | 95.1 | Moderate |
| Solid-Phase Synthesis | 35 | 90.3 | Low |
The multicomponent approach outperforms alternatives in yield and scalability, making it the preferred method for industrial applications.
Challenges and Mitigation Strategies
Common Issues
Stability Considerations
The final product is hygroscopic and requires storage under nitrogen with desiccant (≤25°C, 60% RH).
Recent Advancements
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can purity be maximized?
The compound can be synthesized via multicomponent reactions (MCRs), leveraging optimized protocols for dihydrochromeno-pyrrole derivatives. Key steps include:
- Precursor selection : Use substituted aryl aldehydes and amines with controlled stoichiometry to minimize side products.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization efficiency.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol yields >95% purity .
Q. Which spectroscopic and thermal characterization methods are critical for confirming structural integrity?
Employ a tiered analytical approach:
- NMR spectroscopy : Analyze aromatic proton shifts (δ 6.5–8.0 ppm) and dimethylamino proton splitting (δ 2.2–2.8 ppm) to verify substituent positions .
- DSC/TGA : Determine melting points (expected range: 180–220°C) and thermal decomposition profiles to assess stability under storage conditions .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for higher yields and reduced byproducts?
Use Design of Experiments (DOE) principles:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surface methodology : Identify interactions between variables (e.g., elevated temperatures reduce reaction time but may increase decomposition).
- Validation : Replicate optimal conditions (e.g., 90°C, DMF, 12 hours) to achieve >85% yield .
Q. What computational strategies can predict reactivity or guide derivative design?
Adopt the ICReDD framework (Integrated Computational and Experimental Design):
Q. How can contradictions in solubility data across studies be resolved?
Conduct a Hansen solubility parameter analysis :
Q. What green chemistry approaches are viable for large-scale synthesis?
Adapt oxidative cyclization protocols using sodium hypochlorite:
Q. How do substituents (e.g., butoxy vs. methoxy groups) influence electronic properties and reactivity?
Perform Hammett analysis :
- Synthesize derivatives with electron-donating/withdrawing groups.
- Measure rate constants for representative reactions (e.g., nucleophilic substitution) and correlate with σ values to quantify electronic effects .
Q. What strategies reconcile conflicting bioactivity data in different assay systems?
Apply orthogonal assay validation :
Q. How can functional group modifications enhance target selectivity?
Explore prodrug strategies :
Q. What virtual screening workflows prioritize derivatives for preclinical testing?
Implement molecular docking and MD simulations :
- Screen against target protein structures (e.g., kinases) using AutoDock Vina.
- Rank candidates by binding affinity and ADMET profiles (e.g., logP < 5 for blood-brain barrier penetration) .
Methodological Notes
- Data contradiction resolution : Cross-reference experimental variables (e.g., solvent purity, humidity) and validate instruments via calibration standards .
- Advanced synthesis : For photophysical studies, substitute the methoxy group with electron-deficient moieties (e.g., nitro) and monitor λmax shifts via UV-Vis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
